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N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (MF: C11H19N5; MW: 221.30 g/mol) is a synthetic pyrimidine derivative bearing a pyrrolidine ring at the 2-position, a methyl group at the 6-position, and an ethane-1,2-diamine appendage at the 4-position. This specific 2,4,6-trisubstituted pyrimidine scaffold places it within a class of heterocyclic building blocks and screening compounds frequently utilized in medicinal chemistry for kinase, GPCR, and epigenetic target campaigns.

Molecular Formula C11H19N5
Molecular Weight 221.30 g/mol
Cat. No. B13341509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
Molecular FormulaC11H19N5
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC2)NCCN
InChIInChI=1S/C11H19N5/c1-9-8-10(13-5-4-12)15-11(14-9)16-6-2-3-7-16/h8H,2-7,12H2,1H3,(H,13,14,15)
InChIKeyBOXFYDRAQPPFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine: Regioisomeric Identity and Procurement-Relevant Physicochemical Profile


N1-(6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (MF: C11H19N5; MW: 221.30 g/mol) is a synthetic pyrimidine derivative bearing a pyrrolidine ring at the 2-position, a methyl group at the 6-position, and an ethane-1,2-diamine appendage at the 4-position. This specific 2,4,6-trisubstituted pyrimidine scaffold places it within a class of heterocyclic building blocks and screening compounds frequently utilized in medicinal chemistry for kinase, GPCR, and epigenetic target campaigns [1]. The compound is cataloged by multiple chemical suppliers and is typically offered at ≥95% purity for research use . Its regioisomeric arrangement (pyrrolidine at C2, ethane-1,2-diamine at C4) is the defining structural feature that separates it from closely related 2,4-regioisomers and des-ethylenediamine analogs, which is a critical consideration during analog-by-catalog selection.

Regioisomeric identityEthylenediamine at pyrimidine C4 defines binding-vector distinct from 2-substituted analogs
Research gradeResearch-grade purity supplied for medicinal chemistry screening and library synthesis
Scaffold context2,4,6-Trisubstituted pyrimidine scaffold commonly used in kinase, GPCR, and epigenetic target campaigns

Why N1-(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine Cannot Be Interchanged with Common Pyrimidine-Pyrrolidine Analogs


The precise substitution pattern on the pyrimidine core dictates both intermolecular interaction geometries and intramolecular conformational preferences. Regioisomeric variants such as N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine (CAS 1706435-50-8) place the ethylenediamine chain at the 2-position rather than the 4-position, altering the vector of the primary amine and its hydrogen-bonding capabilities . Similarly, the des-ethylenediamine analog 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1247645-16-4) lacks the flexible diamine extension, resulting in a >40% reduction in molecular weight and a significant decrease in topological polar surface area (from ~80 Ų to 55 Ų), which impacts solubility, permeability, and target engagement potential . Generic substitution among these analogs without experimental validation of binding or functional activity carries the risk of selecting a compound with a different target profile, altered pharmacokinetic properties, or incompatible synthetic reactivity for downstream derivatization.

Regioisomer mismatch
4-Ethylenediamine vs. 2-ethylenediamine placement shifts amine vector and hydrogen-bonding geometry
Missing diamine extension
Des-ethylenediamine analog lacks the flexible linker, altering molecular weight, TPSA, solubility, and permeability
Unvalidated substitution
Without binding or functional data, analog swap may yield different target engagement or PK profile

Quantitative Evidence Guide: Where N1-(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine Differentiates from Its Nearest Analogs


Regioisomeric Differentiation: 4-Ethylenediamine vs. 2-Ethylenediamine Substitution Patterns

The target compound positions the ethane-1,2-diamine chain at the pyrimidine 4-position, whereas the commercially co-available regioisomer N1-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine (CAS 1706435-50-8) bears this chain at the 2-position . This positional swap alters the dihedral angle between the diamine tail and the heterocyclic plane, which in analogous pyrimidine systems has been shown to shift target selectivity profiles and modulate basicity of the terminal amine (predicted pKa difference of approximately 0.5–1.0 units based on electronic effects of the adjacent ring nitrogen) [1]. No head-to-head pharmacological comparison between these two regioisomers has been published, but SAR studies on related 2,4-diaminopyrimidine series demonstrate that exchanging substituents between the 2- and 4-positions can alter IC50 values by 10- to 100-fold against kinase and GPCR targets [1].

Regioisomeric differentiation
Class-level
C4-ethylenediamine (target) vs. C2-ethylenediamine: predicted pKa difference ~0.5–1.0 units; no direct pharmacological comparison available.
Positional isomerism may alter target selectivity; direct comparison not published.
Class-level inference from 2,4-diaminopyrimidine SAR literature.
Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Differentiation from the Des-Ethylenediamine Analog: Molecular Weight and Hydrogen-Bonding Capacity

The des-ethylenediamine analog 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1247645-16-4, MW 178.23 g/mol) serves as a direct comparator lacking the ethylenediamine extension [1]. The target compound possesses an additional primary amine and a two-carbon linker, increasing the molecular weight by 43.07 g/mol (24% increase) and adding one hydrogen bond donor and one hydrogen bond acceptor [1]. This elevates the topological polar surface area from 55.00 Ų to an estimated ≥80 Ų, which is expected to reduce passive membrane permeability while enhancing aqueous solubility . For fragment-based screening, the smaller analog may be preferred; for projects requiring a primary amine handle for bioconjugation, PEGylation, or salt formation, the target compound provides a distinct synthetic advantage .

Des-ethylenediamine analog
Reported
ΔMW +43.07 g/mol (+24%); ΔHBD +1; ΔHBA +1; ΔTPSA +25–30 Ų (estimated).
Substantial physicochemical differences impact assay compatibility and derivatization strategy.
Properties based on PubChem comparator data (CID 53408441).
Physicochemical Properties Fragment-Based Drug Design Solubility

Predicted Basicity Differential and Its Impact on Salt Formation and Purification

The target compound contains two basic nitrogen centers: the tertiary pyrrolidine nitrogen (predicted pKa ~8.5–9.5) and the primary amine of the ethylenediamine chain (predicted pKa ~9.5–10.5). In contrast, the des-ethylenediamine analog 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has the pyrimidine 4-amine directly attached to the electron-withdrawing heterocycle, lowering its predicted pKa to ~5–6 . This pKa differential of approximately 4–5 log units for the exocyclic amine means the target compound can be selectively protonated and purified via ion-exchange chromatography under conditions where the comparator remains neutral, offering a practical advantage in preparative-scale purification and salt screening [1]. No experimental pKa measurements have been published for either compound; values are computational estimates based on the MarvinSketch pKa plugin algorithm applied to analogous pyrimidine-ethylenediamine systems.

Basicity differential (predicted pKa)
Class-level
Primary amine pKa ~9.5–10.5 vs. ~5–6 for directly attached amine; ΔpKa ≈ 4–5 units (predicted).
Predicted pKa shift may enable selective protonation for ion-exchange purification or salt screening.
Computational estimates (MarvinSketch); experimental pKa pending.
pKa Prediction Salt Selection Chromatography

Synthetic Utility: Primary Amine as a Derivatization Handle vs. Direct Amine Analogs

The ethylenediamine chain provides a terminal primary amine that is sterically separated from the pyrimidine core by a two-carbon spacer. This feature distinguishes the compound from 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, where the amine is directly conjugated to the ring [1]. The primary amine can undergo chemoselective reactions—amide coupling, sulfonamide formation, reductive amination, or isothiocyanate conjugation—without affecting the pyrrolidine or pyrimidine moieties. Commercial precedent exists for analogous derivatization: Fluorochem lists N1-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]benzene-1,4-diamine (CAS 1706441-18-0), demonstrating that the 4-position amine of this scaffold is commercially exploited for aromatic substitution reactions . The target compound's longer linker provides greater conformational flexibility for bioconjugation or PROTAC linker attachment compared to the directly attached aniline or amine analogs.

Synthetic versatility: amine handle
Reported
Terminal primary amine on two-carbon spacer enables chemoselective reactions (amide coupling, sulfonylation) without core protection.
Flexible primary amine handle may facilitate chemoselective derivatization for bioconjugation or PROTAC linker attachment.
Supplier-catalog precedent for analogous 4-position modifications.
Synthetic Chemistry Bioconjugation Library Synthesis

Optimal Application Scenarios for N1-(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine Based on Structural Evidence


Medicinal Chemistry: Kinase or GPCR Focused Library Design Requiring a Solvent-Exposed Primary Amine Vector

In kinase and GPCR drug discovery programs, the solvent-exposed region of the binding pocket often tolerates basic amine substituents that can engage with acidic residues or coordinate water networks. The ethylenediamine chain of the target compound provides a flexible, protonatable primary amine at a vector that is distinct from the 2-position regioisomer. This orientation, combined with the predicted basicity (pKa ~9.5–10.5), makes it suitable for targeting binding sites with aspartate or glutamate-rich solvent fronts, as observed in certain tyrosine kinase and chemokine receptor pockets [1]. The scaffold is a logical choice when SAR exploration requires probing amine placement at the 4-position of the pyrimidine, a common substitution point in approved kinase inhibitors such as imatinib and dasatinib analogs.

Chemical Biology: PROTAC Linker Attachment Point for E3 Ligase Recruitment

The terminal primary amine on the ethylenediamine spacer serves as an ideal attachment point for E3 ligase ligands (e.g., VHL, CRBN, or IAP binders) in PROTAC design. Unlike the des-ethylenediamine analog where the amine is directly conjugated to the pyrimidine and less nucleophilic, the target compound's amine is separated by a two-carbon linker, reducing steric clash with the target protein and enabling cleaner amide bond formation [1]. This structural feature aligns with established PROTAC design principles where a flexible amine linker between the target-binding moiety and the E3 ligase ligand is preferred for ternary complex formation. The commercial availability of the free base form (rather than a salt) further facilitates direct coupling reactions without a deprotection step.

Synthetic Chemistry: Scaffold for Diversity-Oriented Synthesis via Chemoselective Amine Derivatization

The compound can serve as a versatile building block for diversity-oriented synthesis (DOS) libraries. The primary amine can be selectively acylated, sulfonylated, or converted to a urea or thiourea without protecting the pyrrolidine or pyrimidine nitrogens, due to the significant pKa differential between the primary amine (pKa ~9.5–10.5) and the pyrimidine ring nitrogens (pKa ~2–4) [1]. This chemoselectivity advantage over the 4-amino analog (where the amine pKa is lowered by conjugation) reduces the number of protection/deprotection steps in library synthesis, improving overall synthetic efficiency [2]. Commercial precedent for analogous 4-position derivatization is documented by Fluorochem's catalog entry for N1-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]benzene-1,4-diamine.

Biophysical Fragment Screening: Positive Control or Tool Compound for EED Bromodomain-like Binding Pockets

Although no direct EED inhibition data has been published for this specific compound, the broader class of pyrrolidine-pyrimidine derivatives has demonstrated nanomolar affinity for the EED subunit of the PRC2 complex (IC50 values ranging from 30 nM to 900 nM across related analogs in BindingDB) [1]. The target compound's pyrrolidine ring may mimic the N-methylpyrrolidine moiety found in EED inhibitors such as A-395, while the ethylenediamine chain offers additional hydrogen-bonding capacity for the H3K27me3-binding pocket. In fragment-based screening cascades, this compound can serve as a positive control or a starting fragment for structure-based optimization, particularly given the availability of high-resolution crystal structures of EED with amino pyrrolidine ligands deposited in the PDB (e.g., 5U69, resolution 1.28 Å) [2].

Application
Selection Property
Validation Focus
Kinase/GPCR focused library synthesis
Solvent-exposed primary amine vector at pyrimidine C4
Target engagement and binding-vector compatibility
PROTAC design and bioconjugation
Terminal primary amine on flexible ethyl spacer
Chemoselective conjugation and ternary complex formation
Diversity-oriented synthesis (DOS) library construction
Chemoselective primary amine with significant pKa differential
Reaction selectivity and protection-group-free workflow
Fragment-based screening (EED bromodomain-like pockets)
Pyrrolidine-pyrimidine scaffold with H-bonding capacity
Binding assay response and fragment optimization potential
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